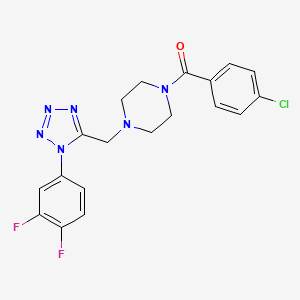![molecular formula C19H17N3O4S B2707795 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893096-49-6](/img/structure/B2707795.png)
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H10N2O5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in various scientific literature . For instance, one method involves the desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .Physical And Chemical Properties Analysis
The compound is a solid powder-like substance at room temperature . It has a molecular weight of 262.22 .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Potential
The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through its derivatives, has shown significant potential in scientific research, particularly in the synthesis and evaluation of novel anti-inflammatory agents. For instance, Nikalje et al. (2015) synthesized a series of derivatives that demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. The molecular docking studies to understand the binding affinity towards human serum albumin (HSA) further underscored the compound's potential in therapeutic applications Nikalje, Hirani, & Nawle, 2015.
Characterization and Molecular Docking Studies
The compound has also been a subject of extensive characterization and molecular docking studies, highlighting its versatility in chemical synthesis. For example, Talupur, Satheesh, & Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives, showcasing the compound's broad applicability in creating molecules with potential antimicrobial properties Talupur, Satheesh, & Chandrasekhar, 2021.
Synthesis and Characterization of Optically Active Polyamides
The chemical's application extends into the field of materials science as well, with Faghihi, Absalar, & Hajibeygi (2010) preparing a new class of optically active polyamides (PAs) featuring pendent groups derived from the compound. These PAs exhibited good solubility in polar organic solvents, indicating the compound's potential in developing new materials Faghihi, Absalar, & Hajibeygi, 2010.
Novel Heterocyclic Syntheses
Moreover, Schmeyers & Kaupp (2002) demonstrated the compound's utility in heterocyclic syntheses through one-pot cascade reactions, emphasizing its role in efficient chemical synthesis with excellent atom economy. This research illustrates the compound's versatility in generating a variety of heterocyclic structures, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.
Propiedades
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-20-16(24)15-12-7-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-2-3-6-11(10)19(22)26/h2-3,5-6H,4,7-9H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVKMPYDXDQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

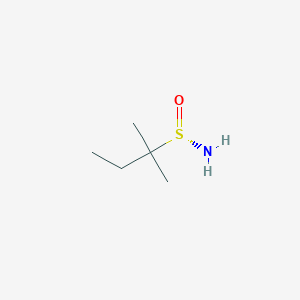
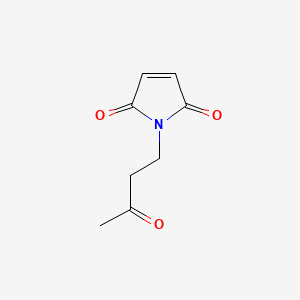

![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)
![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)
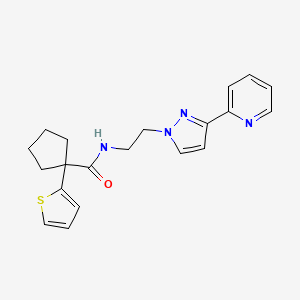
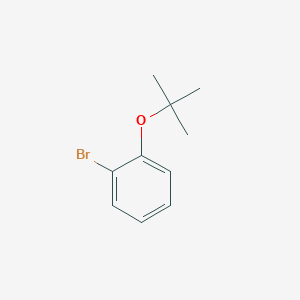
![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)
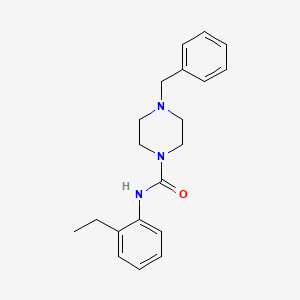
![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
